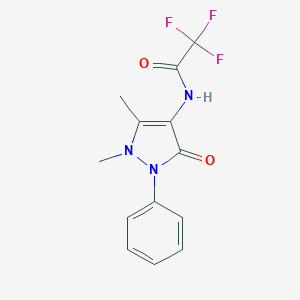
3-氯-N-甲基苯胺盐酸盐
描述
3-Chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of aniline, where the amino group is substituted with a methyl group and a chlorine atom at the meta position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
科学研究应用
3-Chloro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-Chloro-N-methylaniline hydrochloride, also known as N-Methyl-3-chloroaniline, is a secondary amine
Mode of Action
It is known that it can undergo c3 borylation in the presence of an iridium catalyst . This suggests that it may interact with its targets through a borylation mechanism, leading to changes in the target’s function or activity.
Pharmacokinetics
Its physicochemical properties such as its molecular weight (178059 Da ) and its solubility may influence its ADME properties. For instance, its relatively low molecular weight may facilitate its absorption and distribution in the body.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-N-methylaniline hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of 3-chloronitrobenzene with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-N-methylaniline hydrochloride often involves large-scale nitration of chlorobenzene, followed by methylation and subsequent reduction. The final product is then treated with hydrochloric acid to form the hydrochloride salt .
化学反应分析
Types of Reactions
3-Chloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-chloro-N-methylaniline.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: 3-Chloro-N-methylaniline
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
3-Chloroaniline: Similar structure but lacks the methyl group.
N-Methylaniline: Similar structure but lacks the chlorine atom.
3-Methylaniline: Similar structure but lacks the chlorine atom at the meta position.
Uniqueness
3-Chloro-N-methylaniline hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies .
属性
IUPAC Name |
3-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYIRCWXUTXYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610583 | |
| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152428-07-4 | |
| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















